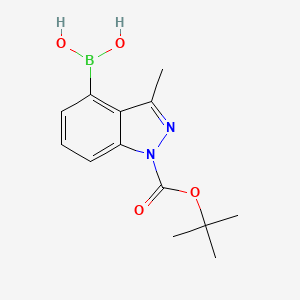
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid is a boronic acid derivative that features an indazole ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid typically involves the borylation of the corresponding indazole derivative. One common method is the palladium-catalyzed borylation of halogenated indazole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Protic solvents (e.g., methanol) or bases (e.g., NaOH).
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding indazole derivative without the boronic acid group.
科学的研究の応用
(1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boronic acids.
Medicine: Exploration of its use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid moiety plays a crucial role in facilitating the transmetalation step.
類似化合物との比較
- (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid
- N-Boc-indole-2-boronic acid
- N-Boc-pyrrole-2-boronic acid
Comparison: (1-(tert-Butoxycarbonyl)-3-methyl-1H-indazol-4-yl)boronic acid is unique due to the presence of the indazole ring, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C13H17BN2O4 |
|---|---|
分子量 |
276.10 g/mol |
IUPAC名 |
[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-4-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-8-11-9(14(18)19)6-5-7-10(11)16(15-8)12(17)20-13(2,3)4/h5-7,18-19H,1-4H3 |
InChIキー |
NDMXPJWEWMWQNG-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=NN(C2=CC=C1)C(=O)OC(C)(C)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol](/img/structure/B13665559.png)
![8-Bromo-2-chloropyrido[4,3-d]pyrimidine](/img/structure/B13665565.png)
![5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13665574.png)
![5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13665575.png)

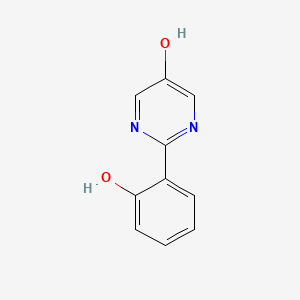
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13665590.png)
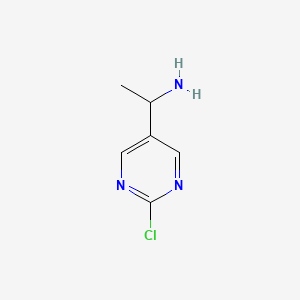
![2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B13665605.png)
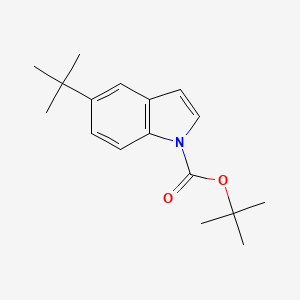
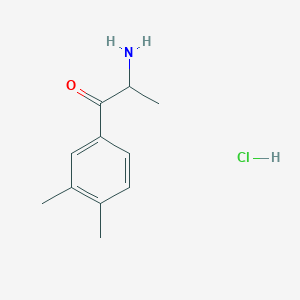
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)

![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
